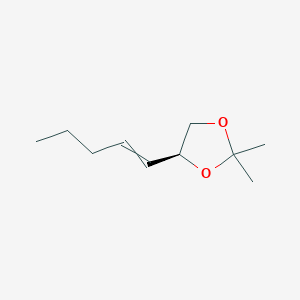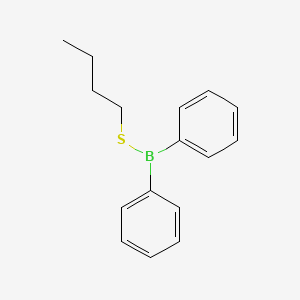
5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine ring system with a methyl group at the 5-position and a prop-2-en-1-yl group at the 1-position. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine can be achieved through several synthetic routes. One common method involves the N-allylation of a naphthyridine precursor. This process typically involves the use of allyl bromide as the alkylating agent and a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the naphthyridine nitrogen. The reaction is often carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction rates and improved selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1,6-naphthyridine: Lacks the methyl and prop-2-en-1-yl substituents.
5-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine: Lacks the prop-2-en-1-yl group.
1-(Prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine: Lacks the methyl group.
Uniqueness
5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which impart specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
61542-07-2 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
5-methyl-1-prop-2-enyl-3,4-dihydro-2H-1,6-naphthyridine |
InChI |
InChI=1S/C12H16N2/c1-3-8-14-9-4-5-11-10(2)13-7-6-12(11)14/h3,6-7H,1,4-5,8-9H2,2H3 |
InChI Key |
FQBYYRHHEUXSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1CCCN2CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)


![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)

![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)


